3-Acetylaminocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylaminocarbazole, also known as 3AAC, is a heterocyclic aromatic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 3AAC has been used in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 3-Acetylaminocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-Acetylaminocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
Studies have shown that 3-Acetylaminocarbazole has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Acetylaminocarbazole has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Acetylaminocarbazole in lab experiments is its versatility. It can be easily synthesized and modified to suit a variety of research needs. However, one limitation of using 3-Acetylaminocarbazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the use of 3-Acetylaminocarbazole in scientific research. One area of interest is the development of new carbazole-based materials for use in electronic devices such as solar cells and LEDs. Another potential future direction is the use of 3-Acetylaminocarbazole as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetylaminocarbazole and its potential applications in cancer therapy and other areas of medicine.
Synthesis Methods
The synthesis of 3-Acetylaminocarbazole can be achieved through several methods, including the Pictet-Spengler reaction, cyclization of 3-aminoacetophenone, and oxidative coupling of 3-aminoacetophenone. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 3-Acetylaminocarbazole. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 3-Acetylaminocarbazole.
Scientific Research Applications
3-Acetylaminocarbazole has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a precursor for the synthesis of carbazole-based materials, and as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
CAS RN |
57102-95-1 |
---|---|
Product Name |
3-Acetylaminocarbazole |
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)acetamide |
InChI |
InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17) |
InChI Key |
JWFQIJOWFMAEMA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Other CAS RN |
57102-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.